Etomidate is a carboxylated imidazole derivative that belongs to a class of drugs known as imidazole hypnotics. [, ] It is a short-acting general anesthetic primarily employed in scientific research for its unique pharmacological properties.
Synthesis Analysis
Etomidate can be synthesized through a multi-step process involving the reaction of imidazole with propylene oxide, followed by carboxylation and esterification with ethanol. []
Molecular Structure Analysis
Etomidate's molecular structure consists of an imidazole ring substituted with a carboxyethyl group at the 1-position and a propyl group at the 5-position. [] The stereochemistry of the molecule plays a crucial role in its pharmacological activity, with the (R)-enantiomer exhibiting significantly higher potency than the (S)-enantiomer. []
Mechanism of Action
Etomidate primarily exerts its effects by modulating the activity of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system. [, , , , , , ] These receptors are ligand-gated ion channels responsible for mediating inhibitory neurotransmission. Etomidate acts as a positive allosteric modulator of GABAA receptors, meaning it enhances the effects of the endogenous neurotransmitter, γ-aminobutyric acid (GABA), by increasing the probability of channel opening and prolonging the duration of channel opening upon GABA binding. [, , , , , , ]
Etomidate exhibits a preference for GABAA receptors containing β2 or β3 subunits, while showing reduced efficacy at those containing β1 subunits. [, ] The specific interactions between etomidate and the receptor are complex and involve multiple amino acid residues within the transmembrane domains of the receptor subunits. [, ] For instance, photoaffinity labeling studies using a radiolabeled etomidate analog, [3H]azietomidate, have identified α1Met-236 and βMet-286 as key residues involved in etomidate binding. []
The enhanced GABAA receptor activity resulting from etomidate binding leads to increased chloride ion influx into neurons, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. [, , ] This ultimately leads to the observed anesthetic effects of etomidate.
Physical and Chemical Properties Analysis
Etomidate, chemically known as (R)-ethyl 3-[(1R)-1-(phenylethyl)imidazol-1-yl]propanoate, is a chiral compound existing as a racemic mixture of (R)- and (S)-enantiomers. [] It is a colorless to pale yellow oily liquid with a faint, characteristic odor. [] Etomidate is sparingly soluble in water but readily soluble in organic solvents such as ethanol and propylene glycol. []
Applications
Etomidate is primarily employed as a research tool to investigate the pharmacology and function of GABAA receptors. [, , , , , , , , ] Its use in research allows for:
Probing GABAA receptor subtypes: Etomidate's selective modulation of GABAA receptor subtypes containing β2 or β3 subunits makes it valuable in dissecting the roles of different receptor subtypes in various brain regions and physiological processes. []
Investigating anesthetic mechanisms: Etomidate serves as a model compound for understanding the molecular mechanisms underlying anesthetic-induced sedation, hypnosis, and amnesia. [, ]
Developing novel therapeutics: Etomidate analogs with improved pharmacological profiles and reduced side effects are being explored as potential therapeutic agents for conditions such as anxiety disorders, epilepsy, and sleep disorders. [, ]
Future Directions
Developing etomidate analogs: Continued efforts to synthesize and characterize novel etomidate analogs with enhanced selectivity for specific GABAA receptor subtypes, improved pharmacokinetic properties, and reduced side effects could lead to the development of safer and more effective anesthetics and therapeutic agents. [, ]
Elucidating the structural basis of etomidate binding: Further investigation into the precise molecular interactions between etomidate and GABAA receptors using techniques such as x-ray crystallography and computational modeling could provide valuable insights into the structural basis of etomidate's selectivity and potency, facilitating the rational design of novel GABAA receptor modulators. []
Exploring etomidate's effects on non-GABAA receptor targets: While etomidate's primary mechanism of action is well-established, further research is warranted to fully understand its interactions with other molecular targets, such as potassium channels and intracellular signaling pathways, to elucidate their potential contributions to etomidate's overall pharmacological profile and identify potential therapeutic applications beyond its anesthetic properties. [, ]
Related Compounds
Azi-Etomidate
Compound Description: Azi-etomidate is a photoreactive derivative of etomidate that retains similar pharmacological actions to etomidate. It has been instrumental in identifying putative binding sites of etomidate on GABAA receptors. Azi-etomidate, when activated by ultraviolet light (365 nm), irreversibly enhances gating and desensitization of GABAA receptors, mimicking the reversible effects of etomidate. This suggests that azi-etomidate binds to etomidate sites on these receptors, leading to persistent functional changes. []
Relevance: Azi-etomidate is structurally similar to etomidate and serves as a valuable tool for studying etomidate's binding sites and mechanism of action on GABAA receptors. []
Compound Description: Dimethoxy-etomidate is an etomidate analog designed to minimize central nervous system side effects. While it potently inhibits adrenocortical steroid synthesis similar to etomidate, it shows minimal enhancement of GABA-evoked GABAA receptor-mediated currents, even at high concentrations. [] Compared to etomidate, it exhibits significantly lower potency for producing loss of righting reflexes in rats (an animal model of sedation/hypnosis), and doesn't induce myoclonus. []
Relevance: Dimethoxy-etomidate highlights the possibility of separating the desired steroidogenesis inhibition properties of etomidate from its undesirable central nervous system effects. It serves as a lead compound for developing etomidate analogs for treating conditions like Cushing's syndrome without significant sedative-hypnotic side effects. []
Methoxycarbonyl etomidate
Compound Description: Methoxycarbonyl etomidate is an ultra-rapidly metabolized etomidate analog. [] This rapid metabolism can lead to accumulation of its metabolite, MOC-ECA, in the brain, potentially contributing to prolonged recovery times from anesthesia. []
Relevance: Methoxycarbonyl etomidate demonstrates the importance of considering the metabolic profile of etomidate analogs, as the formation and persistence of metabolites may contribute to their overall pharmacological effects. []
Compound Description: MOC-ECA is the primary metabolite of methoxycarbonyl etomidate. Although it has a significantly lower hypnotic potency compared to its parent compound (350-fold less), its accumulation in the brain, due to the rapid metabolism of methoxycarbonyl etomidate, can reach pharmacologically active levels with prolonged infusion. []
Relevance: MOC-ECA highlights the potential for active metabolites of etomidate analogs to contribute to their overall pharmacological profile, particularly with prolonged administration. []
Naphthalene–etomidate
Compound Description: Naphthalene–etomidate is a novel etomidate analog designed as a potential lead compound for developing anesthetic-selective competitive antagonists. Unlike etomidate, it weakly potentiates GABA-evoked currents and exhibits low intrinsic efficacy at GABAA receptors. [] It effectively inhibits the positive modulatory actions of anesthetics like propofol, etomidate, and pentobarbital but not those of GABA or diazepam. []
Relevance: Naphthalene–etomidate, with its low intrinsic efficacy and ability to competitively antagonize other anesthetics, offers valuable insights into developing drugs that can selectively block or reverse the actions of etomidate and other anesthetics at GABAA receptors. []
[3H]azi-etomidate
Compound Description: [3H]azi-etomidate is a radiolabeled photoreactive derivative of etomidate, used as a probe to study etomidate binding sites within GABAA receptors. Research using [3H]azi-etomidate has identified specific amino acids, like α1Met-236 in the M1 helix and βMet-286 in the M3 helix, as sites of interaction within the transmembrane domain of GABAA receptors. [, ]
Relevance: This compound serves as a critical tool for investigating the structural basis of etomidate binding to GABAA receptors and for developing a deeper understanding of etomidate's mechanism of action at the molecular level. [, ]
Compound Description: R-[3H]5-allyl-1-methyl-5-(m-trifluoromethyl-diazirynylphenyl) barbituric acid is a photoaffinity label that binds to a distinct site on GABAA receptors compared to [3H]azi-etomidate. Studies have shown that naphthalene–etomidate can inhibit the binding of both this compound and [3H]azi-etomidate to GABAA receptors, suggesting that it might interact with a broader region within the transmembrane domain of the receptor. []
Relevance: This compound, in conjunction with [3H]azi-etomidate, helps delineate the binding sites of etomidate and its analogs within the complex structure of GABAA receptors, providing a more complete picture of their interactions and potential mechanisms for modulating receptor function. []
EL-0052
Compound Description: EL-0052 is a novel etomidate analog designed to retain etomidate's beneficial anesthetic properties while minimizing adrenal suppression. It exhibits a more potent enhancement of GABAA receptor currents compared to etomidate. Importantly, EL-0052 demonstrates no significant suppression of adrenocortical function in dogs even at high doses, unlike etomidate, which significantly inhibits corticosteroid secretion. []
Relevance: EL-0052 holds promise as a safer alternative to etomidate for inducing anesthesia, potentially avoiding the risk of adrenal insufficiency associated with etomidate. It demonstrates the potential for developing etomidate analogs with improved safety profiles. []
Etomidate, Amidate, Ethomidate, Hypnomidate, R 26490, R-26490, R26490, Radenarkon
Canonical SMILES
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
Isomeric SMILES
CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.